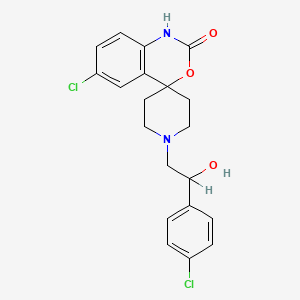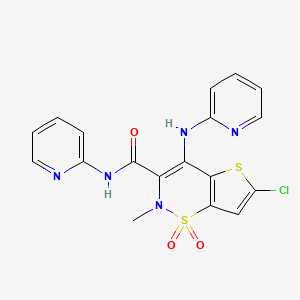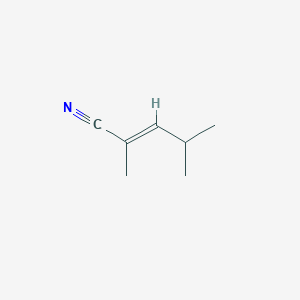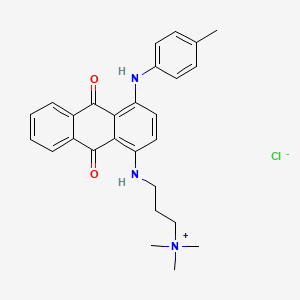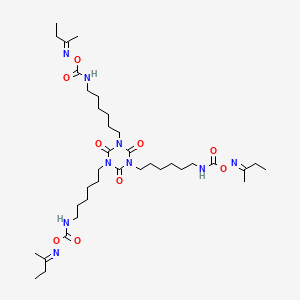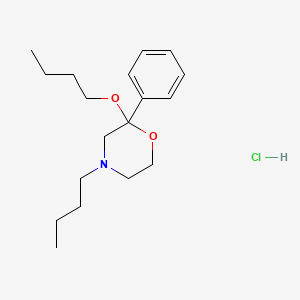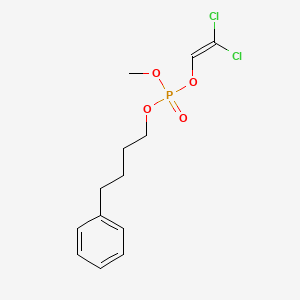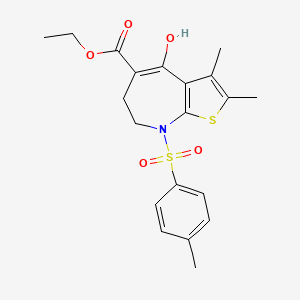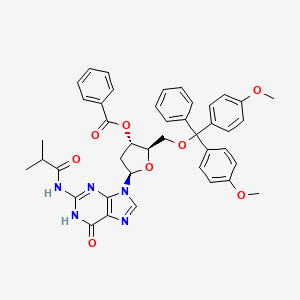
5'-O-(Bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is a complex organic compound that belongs to the class of modified nucleosides This compound is characterized by its unique structure, which includes a guanosine base modified with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves multiple steps, starting from the basic guanosine molecule. The process typically includes:
Protection of the hydroxyl groups: The hydroxyl groups of guanosine are protected using silyl or benzyl protecting groups to prevent unwanted reactions.
Introduction of the bis(4-methoxyphenyl)phenylmethyl group: This step involves the use of a suitable reagent, such as a chloromethyl ether derivative, under basic conditions to introduce the bis(4-methoxyphenyl)phenylmethyl group at the 5’-position.
Deprotection and further modification: The protecting groups are removed, and the 2’-deoxy position is modified with an N-(2-methyl-1-oxopropyl) group using an appropriate acylating agent.
Benzoate ester formation: Finally, the 3’-hydroxyl group is esterified with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and proteins.
Molecular Biology: The compound can be used as a probe or marker in nucleic acid research, helping to elucidate the structure and function of DNA and RNA.
Chemical Biology: It serves as a tool for studying enzyme mechanisms and interactions with small molecules.
作用機序
The mechanism of action of 5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves its interaction with molecular targets such as nucleic acids and proteins. The compound can intercalate into DNA or RNA, disrupting their normal function and leading to potential therapeutic effects. It may also inhibit enzymes involved in nucleic acid metabolism, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
5’-O-(4-Methoxyphenyl)phenylmethyl-2’-deoxyguanosine: Lacks the bis(4-methoxyphenyl) group and the N-(2-methyl-1-oxopropyl) modification.
2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate: Lacks the bis(4-methoxyphenyl)phenylmethyl group.
Uniqueness
5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is unique due to its combination of modifications, which confer specific properties such as enhanced stability, increased binding affinity to nucleic acids, and potential therapeutic effects.
特性
CAS番号 |
93966-65-5 |
|---|---|
分子式 |
C42H41N5O8 |
分子量 |
743.8 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C42H41N5O8/c1-26(2)38(48)45-41-44-37-36(39(49)46-41)43-25-47(37)35-23-33(55-40(50)27-11-7-5-8-12-27)34(54-35)24-53-42(28-13-9-6-10-14-28,29-15-19-31(51-3)20-16-29)30-17-21-32(52-4)22-18-30/h5-22,25-26,33-35H,23-24H2,1-4H3,(H2,44,45,46,48,49)/t33-,34+,35+/m0/s1 |
InChIキー |
QWQBQXFKPJODCG-BMPTZRATSA-N |
異性体SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7 |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


